Cas no 639509-38-9 (2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)

2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide
- F1553-0058
- 2-[(5Z)-2,4-DIOXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLIDIN-3-YL]-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide
- AKOS002180561
- 639509-38-9
- 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
-
- インチ: 1S/C20H15FN2O3S/c21-15-9-11-16(12-10-15)22-18(24)13-23-19(25)17(27-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)/b7-4+,17-8-
- InChIKey: LBRALFONZQUVGG-GUSDSWBTSA-N
- ほほえんだ: S1C(N(C(/C/1=C/C=C/C1C=CC=CC=1)=O)CC(NC1C=CC(=CC=1)F)=O)=O
計算された属性
- せいみつぶんしりょう: 382.07874168g/mol
- どういたいしつりょう: 382.07874168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 91.8Ų
2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1553-0058-2mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-30mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-20mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-25mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-4mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-40mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-10μmol |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-1mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-3mg |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1553-0058-2μmol |
2-[(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide |
639509-38-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Wei Chen Nanoscale, 2015,7, 6957-6990
2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 639509-38-9 and Its Applications in Chemical Biology
Compound with the CAS number 639509-38-9 is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of chemical biology. The product name, 2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide, reflects its intricate chemical composition and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for various applications, including drug discovery and therapeutic development.
The structural features of this compound make it an intriguing candidate for further investigation. The presence of a 1,3-thiazolidin ring system combined with an acetylamide moiety suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the 4-fluorophenyl group introduces a fluorine atom, which is often used in medicinal chemistry to enhance metabolic stability and binding affinity.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The compound with CAS No. 639509-38-9 has been studied for its potential to interact with specific biological targets, leading to novel therapeutic strategies. For instance, research has shown that molecules with similar structural motifs can exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways.
The 2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en moiety is particularly noteworthy as it contains a conjugated system of double bonds, which can influence the electronic properties of the molecule. This conjugation may enhance the compound's ability to interact with biological targets through π-stacking or other non-covalent interactions. Furthermore, the presence of a phenyl group provides additional opportunities for customization and optimization of biological activity.
Recent studies have highlighted the importance of fluorinated compounds in drug development due to their favorable pharmacokinetic properties. The incorporation of a 4-fluorophenyl group in this compound not only enhances its metabolic stability but also improves its solubility and bioavailability. These properties are crucial for the development of effective pharmaceutical agents that can be administered orally or through other non-invasive routes.
The 1,3-thiazolidin ring system is another key feature that contributes to the compound's potential biological activity. This heterocyclic ring is known to be present in many bioactive molecules and has been shown to interact with various biological targets. In particular, thiazolidin derivatives have been investigated for their antimicrobial, anti-inflammatory, and anti-cancer properties. The acetylamide moiety further extends the range of possible interactions by providing a site for hydrogen bonding and other polar interactions.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the advancements in organic synthesis that enable the preparation of such intricate molecules.
In conclusion, compound with CAS No. 639509-38-9 represents a significant advancement in the field of chemical biology due to its unique structural features and potential biological activities. The combination of a 1,3-thiazolidin ring system, an acetylamide moiety, and a 4-fluorophenyl group makes this molecule a promising candidate for further investigation in drug discovery and therapeutic development. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation pharmaceutical agents.
639509-38-9 (2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide) 関連製品
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1191063-84-9(2-(4-bromo-3-fluorophenyl)ethan-1-amine)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 2227907-84-6(rac-(1R,2S)-2-(methoxymethyl)cyclohexan-1-ol)
- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)
- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)
- 2171929-25-0(2-(1-methoxyethyl)-5-(2-methylcyclopropyl)oxolane-3-carboxylic acid)
- 1032228-32-2(5-amino-1-(3-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1806838-97-0(6-Amino-3-chloro-2-cyano-4-(difluoromethyl)pyridine)
- 932351-86-5(KDDHHFGQVUZCNA-UHFFFAOYSA-N)




